A Technical Guide to the Synthesis and Characterization of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic Acid
A Technical Guide to the Synthesis and Characterization of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic Acid
This in-depth technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel, conformationally constrained amino acid, cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique three-dimensional structure, which can be used to introduce rigidity into peptides and other bioactive molecules. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Rationale for Constrained Bicyclic Amino Acids
Constrained amino acids are invaluable tools in modern drug discovery. By incorporating rigid structural motifs, such as bicyclic systems, into peptide-based therapeutics, it is possible to pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target. The cis-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid scaffold, with its fused cyclopropane and piperidine rings, offers a unique set of conformational constraints. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for solid-phase peptide synthesis (SPPS).[1][2]
This guide will detail a proposed synthetic pathway, drawing upon established methodologies for the synthesis of bicyclic and cyclopropane-containing amino acids.[3][4][5] Furthermore, a comprehensive characterization plan will be outlined, utilizing modern spectroscopic techniques to ensure the unambiguous structural elucidation of the target molecule.[6][7][8]
Proposed Synthetic Pathway
The proposed synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is a multi-step process that begins with a commercially available starting material and employs key transformations to construct the bicyclic core and install the necessary functional groups. The stereochemistry of the cyclopropanation step is critical for achieving the desired cis configuration.
Caption: Proposed synthetic pathway for cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid.
Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations and are intended as a guide for the synthesis of the target molecule.
Synthesis of Ethyl 1-aminomethylcyclohex-1-ene-1-carboxylate
This step involves a Pinner reaction to convert the starting nitrile into an ester and reduce the nitrile to a primary amine.
Protocol:
-
To a solution of 1-cyclohexenecarbonitrile in anhydrous ethanol, add an excess of acetyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is then dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium catalyst to reduce the intermediate imidate to the desired amino ester.
-
The catalyst is filtered off, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.
N-Boc Protection
The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[9][10]
Protocol:
-
Dissolve the crude amino ester from the previous step in dichloromethane (DCM).
-
Add triethylamine (Et3N) to the solution, followed by di-tert-butyl dicarbonate (Boc)2O.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with a dilute aqueous acid solution, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Simmons-Smith Cyclopropanation
The key bicyclic ring system is formed via a stereoselective Simmons-Smith cyclopropanation of the cyclohexene double bond. The directing effect of the allylic carbamate is expected to favor the formation of the cis isomer.
Protocol:
-
Prepare the Simmons-Smith reagent by adding diiodomethane to a suspension of a zinc-copper couple in anhydrous diethyl ether.
-
To this reagent, add a solution of the N-Boc protected cyclohexene derivative from the previous step in diethyl ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired cis-diastereomer.
Saponification of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol:
-
Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute aqueous solution of hydrochloric acid.
-
Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid.
Characterization of the Final Product
A thorough characterization is essential to confirm the structure and stereochemistry of the synthesized molecule. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the target compound.[6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the protons of the cyclohexane ring, and the cyclopropyl protons. The coupling constants between the bridgehead proton and the adjacent cyclopropyl protons will be crucial for confirming the cis stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and the carbons of the bicyclic framework.[11]
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28 (3C), ~80 (1C) |
| Carboxylic Acid (OH) | 10-12 (br s, 1H) | ~175-180 |
| Boc (C=O) | - | ~155 |
| Cyclopropyl Protons | 0.5-1.5 (m) | 10-30 |
| Cyclohexane Protons | 1.0-2.5 (m) | 20-40 |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique.
-
Expected Molecular Ion: [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₃H₂₁NO₄.
-
Fragmentation Pattern: A characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion is expected under MS/MS conditions.[7][12]
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of the key functional groups.[8][13][14]
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| Carboxylic Acid O-H | 2500-3300 (broad) |
| Carboxylic Acid C=O | 1700-1725 |
| Boc Carbamate C=O | 1680-1700 |
| C-H (Aliphatic) | 2850-3000 |
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